Leptin (93-105), human
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Overview
Description
Leptin (93-105), human, is a peptide fragment derived from the larger leptin protein, which is a 167-amino acid plasma protein synthesized in adipose tissue. Leptin plays a crucial role in regulating body weight, metabolism, and energy balance by acting as a hormone that signals the brain about the status of energy stores in the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
Leptin (93-105), human, can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically employs Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for temporary protection of the amino group during the coupling reactions. The peptide is then cleaved from the resin and purified using high-performance liquid chromatography (HPLC) to achieve high purity .
Industrial Production Methods
Industrial production of this compound, follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are used to streamline the process, and advanced purification techniques such as preparative HPLC are employed to ensure the peptide’s purity and quality .
Chemical Reactions Analysis
Types of Reactions
Leptin (93-105), human, primarily undergoes peptide bond formation and cleavage reactions. It can also participate in oxidation and reduction reactions, particularly involving the amino acid residues within its sequence.
Common Reagents and Conditions
Peptide Bond Formation: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and OxymaPure are commonly used in SPPS for coupling amino acids.
Oxidation: Hydrogen peroxide or other mild oxidizing agents can be used to oxidize specific amino acid residues.
Reduction: Reducing agents like dithiothreitol (DTT) can be used to reduce disulfide bonds if present.
Major Products Formed
The primary product formed from these reactions is the this compound, peptide itself. Depending on the specific reactions, modified peptides with oxidized or reduced residues may also be produced.
Scientific Research Applications
Leptin (93-105), human, has a wide range of applications in scientific research:
Mechanism of Action
Leptin (93-105), human, exerts its effects by binding to leptin receptors (LEPR) located in the hypothalamus and other regions of the brain. This binding activates signaling pathways that regulate appetite, energy expenditure, and glucose metabolism. The primary pathways involved include the Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway, the phosphoinositide 3-kinase (PI3K) pathway, and the mitogen-activated protein kinase (MAPK) pathway .
Comparison with Similar Compounds
Similar Compounds
Leptin (106-140), human: Another peptide fragment of leptin that has been studied for its role in energy regulation and obesity.
Leptin (1-167), human: The full-length leptin protein, which includes the Leptin (93-105) fragment and is responsible for the hormone’s complete range of biological activities.
Uniqueness
Leptin (93-105), human, is unique in its specific sequence and the role it plays in the overall structure and function of the leptin protein. While other fragments and the full-length protein have broader functions, Leptin (93-105) is particularly valuable for studying specific interactions and mechanisms related to leptin’s effects on metabolism and energy balance .
Properties
Molecular Formula |
C64H110N20O23 |
---|---|
Molecular Weight |
1527.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-5-[[(2S)-4-amino-1-[[(2S)-1-[[(1S)-1-carboxy-4-(diaminomethylideneamino)butyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C64H110N20O23/c1-11-30(9)49(83-53(96)33(15-17-42(66)86)74-61(104)50(31(10)12-2)84-60(103)48(29(7)8)82-51(94)32(65)22-43(67)87)62(105)81-41(26-85)59(102)79-39(24-45(69)89)57(100)80-40(25-47(92)93)58(101)77-36(20-27(3)4)54(97)73-34(16-18-46(90)91)52(95)78-38(23-44(68)88)56(99)76-37(21-28(5)6)55(98)75-35(63(106)107)14-13-19-72-64(70)71/h27-41,48-50,85H,11-26,65H2,1-10H3,(H2,66,86)(H2,67,87)(H2,68,88)(H2,69,89)(H,73,97)(H,74,104)(H,75,98)(H,76,99)(H,77,101)(H,78,95)(H,79,102)(H,80,100)(H,81,105)(H,82,94)(H,83,96)(H,84,103)(H,90,91)(H,92,93)(H,106,107)(H4,70,71,72)/t30-,31-,32-,33-,34-,35-,36-,37-,38-,39-,40-,41-,48-,49-,50-/m0/s1 |
InChI Key |
OFDBWUQCFOBTMQ-BPVWZOJZSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N |
Canonical SMILES |
CCC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)CC)NC(=O)C(C(C)C)NC(=O)C(CC(=O)N)N |
Origin of Product |
United States |
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